Dronedarone hydrochloride
Overview
Description
Dronedarone hydrochloride is a class III antiarrhythmic agent used primarily to manage atrial fibrillation and atrial flutter. It is designed to restore normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Unlike its predecessor amiodarone, this compound does not contain iodine, which reduces the risk of thyroid and pulmonary toxicities .
Mechanism of Action
Mode of Action
Dronedarone hydrochloride interacts with its targets by inhibiting the sodium and potassium channels, which results in the prolongation of the action potential and refractory period in myocardial tissue . It also decreases AV conduction and sinus node function through the inhibition of calcium channels and β1-receptor blocking activity . This multichannel blocking action helps control rhythm and rate in atrial fibrillation .
Biochemical Pathways
This compound affects multiple biochemical pathways. It prolongs the action potential and refractory period in myocardial tissue without reverse-use dependent effects . It also decreases AV conduction and sinus node function . Furthermore, it vasodilates coronary arteries through activation of the nitric oxide pathway .
Pharmacokinetics
This compound is well absorbed after oral administration with a bioavailability of about 15% . Its absorption increases 2- to 3-fold when taken with food . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The half-life of dronedarone is 13 to 19 hours . About 84% of the administered dose is excreted in feces and 6% is excreted in urine, mainly as metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It reduces the risk of hospitalization in these patients . It is also associated with rare cases of severe liver damage, including liver failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its absorption increases when taken with food . Also, comedication with digoxin may increase the mortality rates in patients with permanent atrial fibrillation, considering the dronedarone–digoxin pharmacokinetic interaction .
Biochemical Analysis
Biochemical Properties
Dronedarone Hydrochloride inhibits the potassium currents, including IK(Ach), IKur, IKr, IKs . It interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on various types of cells and cellular processes are significant, particularly in the context of cardiovascular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dronedarone hydrochloride involves several key steps. One method starts with 2-n-butyl-5-nitrobenzofuran, which undergoes a series of reactions including aroylation, demethylation, O-alkylation, catalytic transfer hydrogenation, and mesylation . Another method involves the use of 1,4-cyclohexanedione as a raw material, which undergoes halogenation, condensation, cyclization, hydrolysis, and acylation to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves the preparation of intermediates followed by their purification and conversion into the final product. The process includes steps such as dissolution in ethanol, drying, screening, granulation, and tabletting .
Chemical Reactions Analysis
Types of Reactions: Dronedarone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Catalytic transfer hydrogenation is used in its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C) for hydrogenation.
Solvents: Ethanol, 2-methyl tetrahydrofuran.
Major Products Formed: The major products formed from these reactions include various intermediates such as 2-n-butyl-5-nitrobenzofuran and N-(2-butyl-3-(4-(3-chloropropoxy)benzoyl)benzofuran-5-yl)-methanesulfonamide .
Scientific Research Applications
Dronedarone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antiarrhythmic agents and their synthesis.
Biology: Investigated for its effects on cellular ion channels and its role in modulating heart rhythms.
Medicine: Primarily used in the treatment of atrial fibrillation and atrial flutter.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Amiodarone: A class III antiarrhythmic agent with a longer half-life and higher risk of organ toxicities.
Dronedarone hydrochloride stands out due to its improved safety profile and reduced risk of long-term toxicities, making it a valuable option for patients who cannot tolerate amiodarone.
Properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161779 | |
Record name | Dronedarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141625-93-6 | |
Record name | Dronedarone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dronedarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DRONEDARONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.